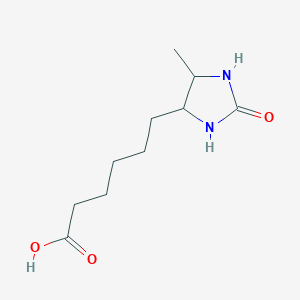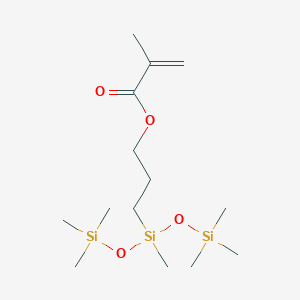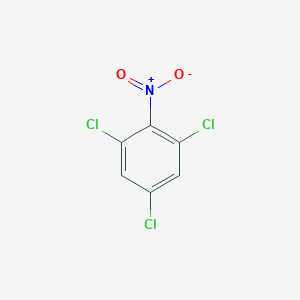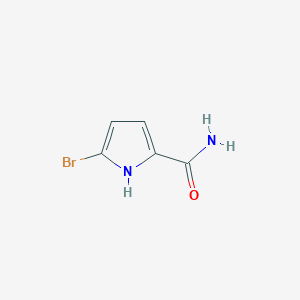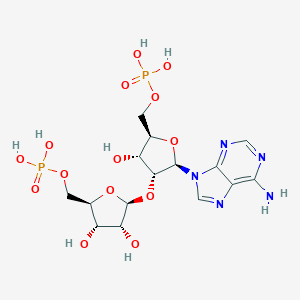
iso-ADP-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is a biochemical compound that plays a crucial role in various metabolic pathways. It is involved in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. This compound is essential for the proper functioning of cellular processes and is found in all living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate typically involves the reaction of ribose-5-phosphate with ATP to form 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase . PRPP then reacts with adenine to form 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate through the action of adenine phosphoribosyltransferase .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium ammoniagenes can be used to produce nucleotides, including 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate, through fermentation . The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other nucleotides.
Substitution: Substitution reactions can modify the ribose or phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include different nucleotide derivatives, which can be used in various biochemical pathways .
Scientific Research Applications
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is involved in the development of drugs targeting nucleotide metabolism.
Industry: It is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate involves its role as a substrate for various enzymes in nucleotide biosynthesis. It participates in the formation of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The compound interacts with enzymes like adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase to facilitate these processes .
Comparison with Similar Compounds
Similar Compounds
Inosine monophosphate (IMP): Another nucleotide involved in purine biosynthesis.
Guanosine monophosphate (GMP): A nucleotide that plays a role in the synthesis of RNA and DNA.
Uridine monophosphate (UMP): A pyrimidine nucleotide involved in RNA synthesis
Uniqueness
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is unique due to its specific role in the biosynthesis of adenine nucleotides. Its structure allows it to participate in specific enzymatic reactions that are crucial for the formation of adenine-containing nucleotides, distinguishing it from other similar compounds .
Properties
CAS No. |
15720-01-1 |
|---|---|
Molecular Formula |
C15H23N5O14P2 |
Molecular Weight |
559.32 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI Key |
BHIWBSNWEZIHHL-ZQSHOCFMSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
| 15720-01-1 | |
Synonyms |
2'-(5''-phosphoribosyl)-5'-adenosine monophosphate 2-(5''-phosphoribosyl)-5'-AMP ribosyladenosine 5',5''-bis(phosphate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


